molecular formula CH2O B032910 Formaldehyde-13C solution CAS No. 89277-65-6

Formaldehyde-13C solution

Cat. No. B032910
CAS RN: 89277-65-6
M. Wt: 31.019 g/mol
InChI Key: WSFSSNUMVMOOMR-OUBTZVSYSA-N
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Description

Synthesis Analysis

Formaldehyde-13C solution can be synthesized and used in various reactions, including crosslinking with biomolecules such as gelatin, demonstrating the formation of methylene and oxymethylene bridges between amino groups (Albert et al., 1986). This process underlines the versatility and reactivity of formaldehyde in creating complex molecular structures.

Molecular Structure Analysis

The molecular structure of formaldehyde-13C and its derivatives has been extensively studied using 13C-NMR spectroscopy. This technique provides valuable insights into the cyclic and polymeric structures formed when formaldehyde reacts with compounds like glutathione, highlighting the complexity of its behavior in aqueous solutions and its ability to form various adducts (Naylor et al., 1988).

Chemical Reactions and Properties

Formaldehyde-13C participates in numerous chemical reactions, demonstrating its critical role as an intermediate in the conversion of methanol to hydrocarbons and other chemical processes. Its ability to react with alkenes via the Prins reaction to produce dienes and aromatics is notable, showing its importance in industrial chemistry and the synthesis of complex organic molecules (Liu et al., 2019).

Physical Properties Analysis

The physical properties of formaldehyde-13C solutions, such as hydration dynamics and equilibrium speciation, have been thoroughly investigated. Studies on the hydration of formaldehyde in H2O and D2O solutions reveal intricate details about its behavior in dilute aqueous solutions, including the predominance of methylene glycol and dimethylene glycol species (Rivlin et al., 2015).

Chemical Properties Analysis

The chemical properties of formaldehyde-13C are closely linked to its reactivity and interactions with various functional groups in organic and biochemical contexts. Its role in forming cross-links in proteins and other macromolecules underscores the utility of formaldehyde-13C in probing the structure and dynamics of complex systems (Metz et al., 2004).

Scientific Research Applications

  • NMR Spectroscopy for Formaldehyde Polymerization Systems : Gaca, Parkinson, Lue, and Sefcik (2014) utilized 13C and 1H NMR spectroscopy to analyze small methylene glycol oligomers in formaldehyde-methanol-water solutions. This aids in the rational design of formaldehyde polymerization systems (Gaca, Parkinson, Lue, & Sefcik, 2014).

  • Enhancing Ethene Yield in Methanol to Olefins Conversion : Liu et al. (2019) found that formaldehyde increases the yield of ethene by enhancing the aromatic cycle during methanol to olefins conversion (Liu et al., 2019).

  • Polycondensation in Deep Eutectic Solvents : Gutiérrez, Rubio, and Monte (2010) studied resorcinol-formaldehyde polycondensation in deep eutectic solvents, highlighting its effectiveness in forming monolithic carbons (Gutiérrez, Rubio, & Monte, 2010).

  • Interference in Uric Acid Analysis : Klein and Sheehan (1973) reported that formaldehyde can interfere with the automated analysis of serum uric acid, affecting the dialysis rate and recovery of uric acid (Klein & Sheehan, 1973).

  • Atmospheric Formaldehyde Isotopic Composition : Rice and Quay (2006) developed a method for studying the isotopic composition of atmospheric formaldehyde, crucial for understanding hydrocarbon oxidation (Rice & Quay, 2006).

  • Study of Formaldehyde, Water, and Butynediol Solutions : Berje, Burger, Hasse, and Baldamus (2017) used 13C-NMR spectroscopy to analyze oligomer species distribution in formaldehyde, water, and butynediol solutions (Berje, Burger, Hasse, & Baldamus, 2017).

  • Investigating Molecular-Mass Distribution : Slonim et al. (1987) applied 13C NMR to study the molecular-mass distribution of linear formaldehyde oligomers in mixed solvents (Slonim et al., 1987).

  • Photochemical Production of Ambient Pollutants : Guo and Chen (2013) provided 13C isotope evidence for the photochemical production of formaldehyde and other pollutants in Guangzhou (Guo & Chen, 2013).

  • Crosslinking Reaction with Gelatin : Albert et al. (1986) used 13C NMR to study the crosslinking of formaldehyde with gelatin, which forms methylene and oxymethylene bridges (Albert et al., 1986).

  • Formaldehyde-Containing Resins Analysis : De Breet et al. (1977) demonstrated that 13C-NMR spectroscopy is effective for analyzing formaldehyde-containing resins (De Breet et al., 1977).

  • Identification of Formaldehyde Adducts : Naylor et al. (1988) determined the structures of formaldehyde and glutathione adducts using 13C-1H NMR and other techniques (Naylor et al., 1988).

Safety And Hazards

Formaldehyde-13C solution is classified as dangerous. It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is toxic if inhaled, and is suspected of causing genetic defects and cancer . It also causes damage to organs .

properties

IUPAC Name

(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89277-65-6
Record name Formaldehyde-13C, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89277-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

31.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(113C)methanone

CAS RN

3228-27-1
Record name 3228-27-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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